Cas no 54402-13-0 (2-(pyridin-4-yl)methoxybenzaldehyde)

2-(pyridin-4-yl)methoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde, 2-(4-pyridinylmethoxy)-
- 2-(pyridin-4-ylmethoxy)benzaldehyde
- 2-(pyridin-4-yl)methoxybenzaldehyde
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Computed Properties
- Exact Mass: 213.07903
Experimental Properties
- PSA: 39.19
2-(pyridin-4-yl)methoxybenzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-35963-0.05g |
2-[(pyridin-4-yl)methoxy]benzaldehyde |
54402-13-0 | 85.0% | 0.05g |
$88.0 | 2025-03-18 | |
Enamine | EN300-35963-0.1g |
2-[(pyridin-4-yl)methoxy]benzaldehyde |
54402-13-0 | 85.0% | 0.1g |
$132.0 | 2025-03-18 | |
Enamine | EN300-35963-1.0g |
2-[(pyridin-4-yl)methoxy]benzaldehyde |
54402-13-0 | 85.0% | 1.0g |
$470.0 | 2025-03-18 | |
Enamine | EN300-35963-2.5g |
2-[(pyridin-4-yl)methoxy]benzaldehyde |
54402-13-0 | 85.0% | 2.5g |
$923.0 | 2025-03-18 | |
TRC | A576340-25mg |
2-[(pyridin-4-yl)methoxy]benzaldehyde |
54402-13-0 | 25mg |
$ 70.00 | 2022-05-31 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2037123-1g |
2-(Pyridin-4-ylmethoxy)benzaldehyde |
54402-13-0 | 1g |
¥3403.00 | 2024-05-09 | ||
Enamine | EN300-35963-5.0g |
2-[(pyridin-4-yl)methoxy]benzaldehyde |
54402-13-0 | 85.0% | 5.0g |
$1364.0 | 2025-03-18 | |
Enamine | EN300-35963-0.5g |
2-[(pyridin-4-yl)methoxy]benzaldehyde |
54402-13-0 | 85.0% | 0.5g |
$353.0 | 2025-03-18 | |
TRC | A576340-250mg |
2-[(pyridin-4-yl)methoxy]benzaldehyde |
54402-13-0 | 250mg |
$ 365.00 | 2022-05-31 | ||
1PlusChem | 1P019MVD-50mg |
2-[(pyridin-4-yl)methoxy]benzaldehyde |
54402-13-0 | 85% | 50mg |
$133.00 | 2025-03-03 |
2-(pyridin-4-yl)methoxybenzaldehyde Related Literature
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Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
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Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
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Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246
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Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
Additional information on 2-(pyridin-4-yl)methoxybenzaldehyde
Introduction to 2-(pyridin-4-yl)methoxybenzaldehyde (CAS No. 54402-13-0)
2-(pyridin-4-yl)methoxybenzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 54402-13-0, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This aromatic aldehyde derivative combines a benzaldehyde moiety with a pyridine ring and a methoxy group, conferring upon it unique chemical properties and biological activities that make it a valuable scaffold for drug discovery and synthesis.
The structural configuration of 2-(pyridin-4-yl)methoxybenzaldehyde encompasses a benzene ring substituted with a formyl group at the para position relative to a methoxy group, while the pyridine ring is attached at the 4-position of the benzene core. This specific arrangement enhances its potential as an intermediate in the synthesis of more complex molecules, particularly in the development of bioactive compounds targeting various therapeutic pathways.
In recent years, the pharmaceutical industry has witnessed an increasing interest in heterocyclic compounds, including those featuring pyridine derivatives, due to their broad spectrum of biological activities. 2-(pyridin-4-yl)methoxybenzaldehyde has been explored as a key intermediate in the synthesis of novel pharmacophores, with studies indicating its utility in generating molecules with potential antimicrobial, anti-inflammatory, and anticancer properties. The presence of both electron-donating (methoxy) and electron-withdrawing (pyridine) groups on the aromatic system allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical factors in drug design.
One of the most compelling aspects of 2-(pyridin-4-yl)methoxybenzaldehyde is its role as a precursor in the development of small-molecule inhibitors targeting enzyme-catalyzed reactions. For instance, research has demonstrated its application in synthesizing inhibitors of kinases and other enzymes implicated in signal transduction pathways associated with diseases such as cancer and neurodegeneration. The aldehyde functionality provides a reactive site for further derivatization via condensation reactions with various nucleophiles, enabling the construction of diverse molecular libraries for high-throughput screening.
The pyridine moiety in 2-(pyridin-4-yl)methoxybenzaldehyde is particularly noteworthy for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. This feature has been leveraged in medicinal chemistry to enhance binding affinity and selectivity when designing drug candidates. Moreover, the methoxy group contributes to metabolic stability by preventing oxidative degradation at susceptible positions on the aromatic ring. These attributes make 2-(pyridin-4-yl)methoxybenzaldehyde an attractive building block for medicinal chemists seeking to develop next-generation therapeutics.
Recent advancements in computational chemistry have further highlighted the potential of 2-(pyridin-4-yl)methoxybenzaldehyde as a scaffold for drug discovery. Molecular modeling studies have predicted its binding interactions with various protein targets, providing insights into its mechanism of action and guiding optimization efforts. These computational approaches have accelerated the design process by allowing researchers to screen large datasets rapidly and identify promising analogs without extensive experimental validation.
In addition to its pharmaceutical applications, 2-(pyridin-4-yl)methoxybenzaldehyde has shown promise in materials science and agrochemical research. Its ability to participate in cross-coupling reactions makes it a valuable reagent for constructing complex organic frameworks used in organic electronics and functional materials. Furthermore, derivatives of this compound have been investigated for their potential as intermediates in pesticide formulations due to their structural similarity to known bioactive agents.
The synthesis of 2-(pyridin-4-yl)methoxybenzaldehyde typically involves multi-step organic transformations starting from commercially available precursors such as 4-methoxystyrene or 4-formyldimethylaminopyridine. Advances in synthetic methodologies have enabled more efficient routes to this compound, reducing reaction times and improving yields through catalytic processes and green chemistry principles. These innovations align with global efforts to minimize environmental impact while maintaining high standards of chemical purity.
The biological evaluation of 2-(pyridin-4-yl)methoxybenzaldehyde has yielded several intriguing findings that underscore its therapeutic potential. Preclinical studies have indicated that certain derivatives exhibit inhibitory effects on enzymes involved in inflammatory responses, suggesting their utility in treating conditions such as rheumatoid arthritis or inflammatory bowel disease. Additionally, preliminary data from cell-based assays have shown that some analogs possess cytotoxic activity against tumor cell lines, warranting further investigation into their antitumor properties.
The future direction of research involving 2-(pyridin-4-yl)methoxybenzaldehyde is likely to focus on expanding its applications through innovative synthetic strategies and interdisciplinary collaborations between chemists, biologists, and pharmacologists. As our understanding of disease mechanisms evolves, so too will the demand for structurally diverse compounds like 2-(pyridin-4-yl)methoxybenzaldehyde to address unmet medical needs. By leveraging cutting-edge technologies such as artificial intelligence-driven drug design platforms alongside traditional experimental methods, researchers can accelerate the discovery pipeline and bring novel therapeutics to patients more quickly than ever before.
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